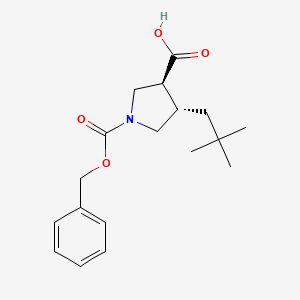
3-(2-(2,5-Dioxopyrrolidin-1-yl)acetamido)cyclohexyl (4-fluorophenyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-(2,5-Dioxopyrrolidin-1-yl)acetamido)cyclohexyl (4-fluorophenyl)carbamate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including biomedical research.
作用機序
Target of Action
It is known that 2,5-dioxopyrrolidin-1-yl acrylate, a related compound, can react with a monoclonal anti-horseradish peroxidase igg antibody to modify lysine residues
Pharmacokinetics
A related compound, 2,5-dioxopyrrolidin-1-yl acrylate, is known to have high metabolic stability on human liver microsomes
実験室実験の利点と制限
One of the main advantages of using 3-(2-(2,5-Dioxopyrrolidin-1-yl)acetamido)cyclohexyl (4-fluorophenyl)carbamate in lab experiments is its potent inhibition of DPP-4. This makes it a valuable tool for studying the role of DPP-4 in various physiological processes. However, one limitation of using this compound is its potential toxicity, which must be carefully monitored in lab experiments.
将来の方向性
There are several future directions for the study of 3-(2-(2,5-Dioxopyrrolidin-1-yl)acetamido)cyclohexyl (4-fluorophenyl)carbamate. One potential direction is the further investigation of its potential applications in cancer therapy. Additionally, the role of DPP-4 in other physiological processes, such as immune function, could also be studied using this compound. Finally, the development of more specific and potent DPP-4 inhibitors could be explored to improve the efficacy and safety of this class of compounds.
合成法
The synthesis method of 3-(2-(2,5-Dioxopyrrolidin-1-yl)acetamido)cyclohexyl (4-fluorophenyl)carbamate involves the reaction of 4-fluorophenyl isocyanate with 3-(2-aminoacetamido)cyclohexanone in the presence of a base. The reaction yields the desired compound, which can be purified through recrystallization.
科学的研究の応用
3-(2-(2,5-Dioxopyrrolidin-1-yl)acetamido)cyclohexyl (4-fluorophenyl)carbamate has shown promising applications in various scientific research fields. It has been used as a potent inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4), which is involved in the regulation of glucose metabolism. Additionally, this compound has been studied for its potential use in cancer therapy due to its ability to inhibit the growth of cancer cells.
特性
IUPAC Name |
[3-[[2-(2,5-dioxopyrrolidin-1-yl)acetyl]amino]cyclohexyl] N-(4-fluorophenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O5/c20-12-4-6-13(7-5-12)22-19(27)28-15-3-1-2-14(10-15)21-16(24)11-23-17(25)8-9-18(23)26/h4-7,14-15H,1-3,8-11H2,(H,21,24)(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJIDTKGRKRXZFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)OC(=O)NC2=CC=C(C=C2)F)NC(=O)CN3C(=O)CCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



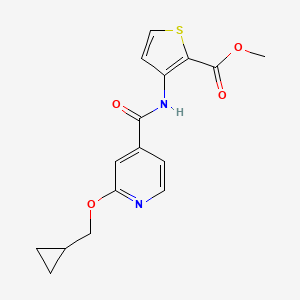

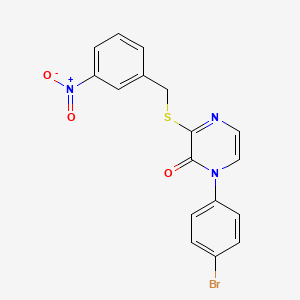
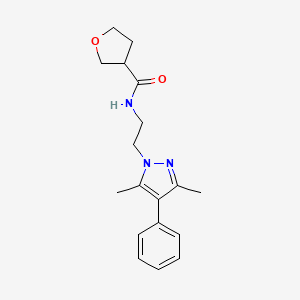
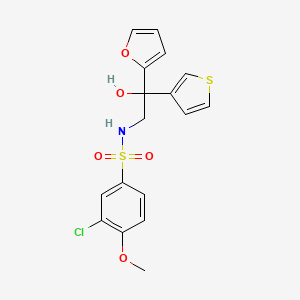

![1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(naphthalen-1-yl)urea](/img/structure/B2851342.png)
![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-(trifluoromethyl)benzamide](/img/structure/B2851343.png)
![N-(2,5-difluorophenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2851345.png)


